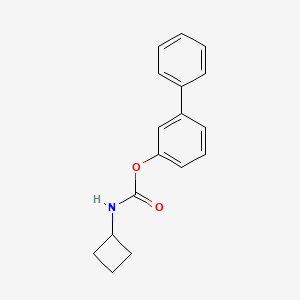
Cyclobutylcarbamic Acid Biphenyl-3-yl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in medicinal chemistry. It is a derivative of biphenyl and carbamic acid, featuring a cyclobutyl group. This compound has been studied for its inhibitory effects on certain enzymes, making it a subject of interest in pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-ylamine with cyclobutyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques such as chromatography ensures the efficient production of high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition, particularly fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects, including anxiolytic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The primary mechanism of action of Cyclobutylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, which play a role in various physiological processes. By inhibiting FAAH, the compound increases the levels of fatty acid amides, leading to potential therapeutic effects such as reduced anxiety and inflammation .
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester: Another FAAH inhibitor with similar properties but different structural features.
URB524: A well-known FAAH inhibitor with anxiolytic-like properties.
URB597: A potent FAAH inhibitor with improved inhibitory potency due to specific substituents .
Uniqueness: Cyclobutylcarbamic Acid Biphenyl-3-yl Ester is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards FAAH, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(3-phenylphenyl) N-cyclobutylcarbamate |
InChI |
InChI=1S/C17H17NO2/c19-17(18-15-9-5-10-15)20-16-11-4-8-14(12-16)13-6-2-1-3-7-13/h1-4,6-8,11-12,15H,5,9-10H2,(H,18,19) |
InChI Key |
CACLVJBQOQELCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=O)OC2=CC=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















